mDPR(boc); (S)-MALEOYL-DPR(BOC)-OH.DCHA

ADC Stability Plasma Stability Bioconjugation

The compound mDPR(boc), also known as (S)-MALEOYL-DPR(BOC)-OH.DCHA (CAS: 1491152-23-8), is a specialized, non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It is a functionalized amino acid derivative featuring a maleimide group for antibody conjugation and an N-Boc-protected L-2,3-diaminopropionic acid (DPR) backbone.

Molecular Formula C12H16N2O6
Molecular Weight 284.26 g/mol
Cat. No. B12287856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemDPR(boc); (S)-MALEOYL-DPR(BOC)-OH.DCHA
Molecular FormulaC12H16N2O6
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C(=O)O)N1C(=O)C=CC1=O
InChIInChI=1S/C12H16N2O6/c1-12(2,3)20-11(19)13-6-7(10(17)18)14-8(15)4-5-9(14)16/h4-5,7H,6H2,1-3H3,(H,13,19)(H,17,18)
InChIKeyQNSOCOXQLKMHCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





mDPR(boc) ((S)-MALEOYL-DPR(BOC)-OH.DCHA): A Self-Stabilizing ADC Linker for Enhanced Conjugate Integrity


The compound mDPR(boc), also known as (S)-MALEOYL-DPR(BOC)-OH.DCHA (CAS: 1491152-23-8), is a specialized, non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a functionalized amino acid derivative featuring a maleimide group for antibody conjugation and an N-Boc-protected L-2,3-diaminopropionic acid (DPR) backbone [1]. Its defining characteristic is the incorporation of a basic amino group adjacent to the maleimide, which is designed to provide intramolecular catalysis for the rapid hydrolysis of the resulting thiosuccinimide linkage, thereby preventing deconjugation and enhancing ADC stability [1].

Why Generic Non-Cleavable Linkers Cannot Substitute for mDPR(boc) in ADC Development


Direct substitution of mDPR(boc) with other non-cleavable maleimide linkers (e.g., maleimidocaproyl (MC) or maleimidomethyl cyclohexane-1-carboxylate (MCC)) is scientifically unsound due to the inherent instability of conventional thiosuccinimide linkages in plasma [1]. Traditional maleimide linkers are subject to a retro-Michael elimination reaction, leading to the loss of the drug-linker from the ADC and its subsequent transfer to serum albumin, which compromises both efficacy and safety [1]. The unique self-hydrolyzing mechanism of mDPR(boc)-based linkers, enabled by the DPR backbone, mitigates this critical failure mode [2]. The following quantitative evidence demonstrates why this design is a meaningful differentiator that impacts the functional integrity of the final ADC.

Quantitative Evidence for mDPR(boc) Performance Advantages Over Standard Maleimide Linkers


Rapid Self-Hydrolysis Prevents In Vivo Deconjugation

The thiosuccinimide linkage formed by mDPR(boc) undergoes rapid, intramolecularly catalyzed hydrolysis at neutral pH and room temperature [1]. This is in stark contrast to standard maleimides (e.g., maleimidocaproyl, MC), whose thiosuccinimide rings hydrolyze very slowly and are instead susceptible to a retro-Michael elimination reaction in plasma. This elimination results in the loss of the drug-linker from the ADC and its transfer to serum albumin [2].

ADC Stability Plasma Stability Bioconjugation

High Chemical Purity for Reproducible Conjugation Outcomes

Commercially sourced mDPR(boc) ((S)-MALEOYL-DPR(BOC)-OH.DCHA) is available with a validated high purity, which is a critical parameter for ensuring consistent and predictable conjugation stoichiometry (Drug-to-Antibody Ratio, DAR) during ADC manufacturing [1].

Quality Control ADC Manufacturing Batch Consistency

Defined Long-Term Storage Stability Supports Research Logistics

The compound's stability profile under defined storage conditions is well-documented, which is essential for research planning and procurement logistics [1]. This information provides assurance of compound integrity during storage and use.

Compound Management Storage Conditions Shelf Life

Optimal Application Scenarios for mDPR(boc) in ADC Research and Development


Engineering Next-Generation ADCs with Superior In Vivo Stability

mDPR(boc) is the linker of choice when the primary goal is to minimize payload loss in circulation. Its self-hydrolyzing property, which prevents retro-Michael deconjugation, directly addresses a major limitation of first- and second-generation ADCs built with MC or MCC linkers [1]. This makes it particularly valuable for developing ADCs targeting solid tumors where long circulatory half-lives and sustained drug exposure are critical for efficacy.

Synthesis of Well-Defined Linker-Payload Constructs for High-DAR ADCs

The high purity of commercially available mDPR(boc) makes it a reliable building block for synthesizing homogeneous linker-payload constructs. This is especially important when developing ADCs with a high drug-to-antibody ratio (DAR), where even minor linker impurities can lead to significant heterogeneity in the final conjugate and complicate downstream purification and characterization.

Long-Term Preclinical Research Programs Requiring Consistent Material Supply

For research programs with extended timelines, the well-characterized, long-term stability of mDPR(boc) (≥3 years as a powder at -20°C) is a key procurement consideration . This reduces the need for frequent re-synthesis or re-qualification of the linker, ensuring that a single batch of material can support the entirety of a multi-year preclinical development effort, thereby improving operational efficiency and data consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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